5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide
Description
5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide (CAS: 853314-70-2) is a substituted amide with the molecular formula C₂₁H₂₀NO₂Cl and a molecular weight of 353.842 g/mol . The compound features a furan-2-carboxamide backbone substituted at the 5-position with a 2-chlorophenyl group and at the N-position with a 2,6-diethylphenyl moiety. This structural configuration introduces steric bulk from the diethyl substituents and electronic effects from the chlorine atom, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-14-8-7-9-15(4-2)20(14)23-21(24)19-13-12-18(25-19)16-10-5-6-11-17(16)22/h5-13H,3-4H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVPOSOSOOYUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853314-70-2 | |
| Record name | 5-(2-CHLOROPHENYL)-N-(2,6-DIETHYLPHENYL)-2-FURAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-(2-Chlorophenyl)furan-2-carbonyl Chloride
The carboxylic acid precursor is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example:
Reaction conditions typically involve reflux for 2–4 hours, with yields exceeding 85%.
Amide Bond Formation
The acyl chloride reacts with 2,6-diethylaniline in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl:
Key parameters:
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Solvent : DCM, THF, or ethyl acetate.
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Temperature : 0°C to room temperature.
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Yield : 70–90%, depending on stoichiometry and purity of intermediates.
Boron-Catalyzed Direct Amidation
A one-pot method utilizing tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] as a catalyst enables direct coupling of carboxylic acids and amines without isolating the acyl chloride.
Reaction Protocol
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Reactants : 5-(2-Chlorophenyl)furan-2-carboxylic acid (1 equiv), 2,6-diethylaniline (1 equiv).
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Catalyst : B(OCH₂CF₃)₃ (2 equiv).
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Solvent : Acetonitrile (MeCN, 0.5 M).
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Conditions : 80°C for 5–24 hours in a sealed tube.
Workup and Purification
Post-reaction, the mixture is treated with Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins to remove borate esters and unreacted reagents. The product is isolated via filtration and solvent evaporation, achieving yields of 75–88%.
Advantages Over Classical Methods:
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Eliminates hazardous acyl chloride handling.
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Compatible with moisture-sensitive amines.
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Scalable to industrial production due to simplified purification.
Solid-Phase Synthesis Using Coupling Agents
Carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, HBTU) facilitate amide bond formation under mild conditions.
Representative Procedure
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Activation : 5-(2-Chlorophenyl)furan-2-carboxylic acid (1 equiv) is mixed with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF.
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Coupling : 2,6-Diethylaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and HCl, dried (MgSO₄), and concentrated.
Yield : 80–92% after recrystallization from ethanol/water.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Scalability |
|---|---|---|---|---|---|
| Acyl Chloride-Mediated | SOCl₂, Et₃N | DCM | 0°C–25°C | 70–90% | Moderate |
| Boron-Catalyzed | B(OCH₂CF₃)₃ | MeCN | 80°C | 75–88% | High |
| HATU-Mediated | HATU, DIPEA | DMF | 25°C | 80–92% | Low |
Key Observations :
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The boron-catalyzed method offers the best balance of yield and scalability.
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Classical acyl chloride routes require stringent anhydrous conditions but are cost-effective for small-scale synthesis.
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Coupling agents like HATU provide high yields but are economically prohibitive for industrial use.
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Chlorine NQR Frequencies
Evidence from 35Cl NQR studies highlights the impact of substituents on the electronic environment of chlorine atoms in amides. For example:
- N-(2-Chlorophenyl)acetamide exhibits higher 35Cl NQR frequencies compared to 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide due to the absence of alkyl groups in the side chain. Alkyl substituents (e.g., diethyl groups) reduce electron withdrawal at the chlorine atom, lowering NQR frequencies .
- Conversely, aryl or chloro-substituted alkyl groups (e.g., in N-(2,6-dichlorophenyl)-acetamide ) enhance NQR frequencies by increasing electron-withdrawing effects .
Table 1: Substituent Effects on 35Cl NQR Frequencies
Crystallographic Comparisons
Crystal structures of related amides reveal that side-chain substitutions primarily affect C(S)-C(O) bond lengths and side-chain angles , while other bond lengths remain largely unchanged. For example:
- N-(Phenyl)-2-chloro-2-methylacetamide (monoclinic, P21/c) has a C(S)-C(O) bond length of ~1.50 Å, whereas N-(Phenyl)-2-chlorobenzamide (tetragonal, P4₃) shows a shorter C(S)-C(O) bond (~1.47 Å) due to aromatic conjugation .
Functional Group and Bioactivity Comparisons
Halogenated Analogs
- 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate (Acta Cryst. E, 2008) shares a fluorinated aromatic system but lacks the diethylphenyl group. Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine in the target compound .
Table 2: Halogenated Compound Comparison
Sulfonamide-Oxadiazole Derivatives
Compounds like 4-Chloro-N-[5-(2-chlorophenyl)-[1,3,4]oxadiazol-2-yl]-N-(2,6-dimethylphenyl)benzenesulfonamide (MW: 474.04 g/mol) exhibit higher molecular weights due to sulfonamide and oxadiazole moieties. These groups enhance hydrogen-bonding capacity but reduce solubility compared to the target compound’s furanamide backbone .
Research Findings and Implications
- Electronic Tuning : The 2-chlorophenyl group provides moderate electron withdrawal, balancing solubility and reactivity. This contrasts with strongly electron-withdrawing groups (e.g., nitro in N-[5-(4-nitrophenyl)-oxadiazol-2-yl] derivatives ), which may compromise stability .
Biological Activity
5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide is , with a molecular weight of approximately 319.79 g/mol. The compound features a furan ring bonded to a carboxamide group, with distinct aromatic substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors. The interaction with these targets can lead to various biological effects, such as:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth.
- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide:
| Study | Biological Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | A549 (lung cancer) | 25.5 | Induction of apoptosis |
| Study 2 | Antimicrobial | E. coli | 15.0 | Inhibition of cell wall synthesis |
| Study 3 | Cytotoxicity | MCF-7 (breast cancer) | 30.0 | Cell cycle arrest |
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value of 25.5 µM against A549 cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Effects : Research conducted on E. coli demonstrated that the compound exhibited antimicrobial properties with an IC50 value of 15.0 µM. The study suggested that the mechanism involved inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.
- Cytotoxicity in Breast Cancer : Another study evaluated the cytotoxic effects on MCF-7 cells, revealing an IC50 value of 30.0 µM. The results indicated that the compound could induce cell cycle arrest at the G1 phase, leading to reduced proliferation.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide, a comparison with structurally similar compounds is essential:
| Compound Name | Chemical Structure | Notable Biological Activity |
|---|---|---|
| 5-(2-chlorophenyl)-N-(2,6-dimethylphenyl)-2-furamide | C19H20ClN O | Moderate anticancer activity |
| 5-(4-chlorophenyl)-N-(3-methylphenyl)-2-furamide | C19H20ClN O | Stronger antimicrobial properties |
| 5-(3-chlorophenyl)-N-(4-methylphenyl)-2-furamide | C19H20ClN O | Enhanced cytotoxicity against breast cancer |
Q & A
Q. What are the recommended synthetic routes for 5-(2-chlorophenyl)-N-(2,6-diethylphenyl)-2-furamide?
A step-wise approach is advised, starting with the preparation of substituted furan intermediates (e.g., 5-(halophenyl)-2-furanmethanol derivatives) followed by coupling with aryl isocyanates or activated carbonyl reagents. For example, details the synthesis of a structurally analogous compound via reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate under mild conditions . Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error experimentation, as demonstrated by ICReDD’s methodology .
Q. How should researchers characterize the molecular structure of this compound?
Combine spectroscopic techniques (NMR, IR) with X-ray crystallography for unambiguous confirmation. highlights the use of single-crystal X-ray diffraction to resolve dihedral angles (e.g., 1.58° between furan and fluorophenyl rings) and detect structural disorder . For complex substituents, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) are critical to verify regiochemistry and substituent orientation .
Q. What analytical methods are recommended for assessing purity and identifying impurities?
Use reversed-phase HPLC with UV/Vis or MS detection, calibrated against reference standards. Pharmacopeial guidelines (e.g., USP thresholds) suggest limiting individual impurities to ≤0.5% and total impurities to ≤2.0% . For trace impurities, LC-MS/MS or spiking experiments with synthetic analogs can isolate and identify unknown peaks .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Conduct meta-analyses of published datasets to identify confounding variables (e.g., solvent effects, assay protocols). Controlled replication studies under standardized conditions (e.g., OECD guidelines) are essential. emphasizes rigorous experimental design to minimize variability, such as using defined microbial models for bioactivity validation .
Q. What statistical methods optimize reaction conditions for scale-up?
Apply Design of Experiments (DoE) to evaluate multivariable interactions (e.g., temperature, catalyst loading, solvent polarity). demonstrates the use of fractional factorial designs to reduce experimental runs while maximizing data robustness . Response surface methodology (RSM) can pinpoint optimal conditions for yield and purity.
Q. How should discrepancies between computational predictions and experimental results be addressed?
Implement iterative feedback loops: refine computational models (e.g., density functional theory, DFT) using experimental kinetic or thermodynamic data. highlights ICReDD’s approach, where experimental results inform recalibration of reaction pathways and transition-state calculations .
Q. What strategies mitigate stereochemical challenges during synthesis?
For diastereomer separation, use chiral stationary phases in HPLC or employ kinetic resolution via enantioselective catalysts. ’s X-ray crystallography data can guide steric analysis of bulky substituents (e.g., 2,6-diethylphenyl groups) to predict steric hindrance effects .
Q. How can advanced impurity profiling be conducted for regulatory compliance?
Combine LC-HRMS with nuclear magnetic resonance dispersion (NMR-D) to structurally elucidate low-abundance impurities. ’s impurity thresholds (e.g., 0.1% for individual unknowns) align with ICH Q3A guidelines, requiring forced degradation studies (acid/base/oxidative stress) to simulate stability-related impurities .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).
- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture interaction effects .
- Computational Tools : Leverage Gaussian or ORCA software for reaction pathway simulations, validated against experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
